molecular formula C16H17N5O7 B115780 Hexanoic acid, 6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-, 2,5-dioxo-1-pyrrolidinyl ester CAS No. 145195-58-0

Hexanoic acid, 6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-, 2,5-dioxo-1-pyrrolidinyl ester

Cat. No. B115780
M. Wt: 391.34 g/mol
InChI Key: ULIVORQJLJKPHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexanoic acid, 6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-, 2,5-dioxo-1-pyrrolidinyl ester, also known as NBD-X, is a building block used to prepare peptide conjugates and other bioconjugates .


Molecular Structure Analysis

The molecular formula of this compound is C12H14N4O5 . The InChI string is InChI=1S/C12H14N4O5/c17-10(18)4-2-1-3-7-13-8-5-6-9(16(19)20)12-11(8)14-21-15-12/h5-6,13H,1-4,7H2,(H,17,18) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 294.26 . It has a melting point of 152 - 154°C, a predicted boiling point of 559.4±60.0 °C, and a density of 1.462 . It’s slightly soluble in DMSO and Methanol . The compound is a solid form and has a very dark orange color .

Scientific Research Applications

Fluorescence Studies

Field

This compound is used in the field of biochemistry for fluorescence studies .

Application

The compound is suitable for fluorescence and is used as a fluorescent probe . It helps in studying various biological phenomena at the molecular level.

Method of Application

The compound is usually used in its powder form. It is mixed with the sample to be studied, and the mixture is then subjected to a light source. The compound absorbs light at a specific wavelength (466 nm) and emits light at a different wavelength (535 nm) when in methanol .

Results

The results of these studies can provide valuable insights into the structure and function of the sample being studied. The exact results would depend on the specific experiment and the sample used.

Lipid Transport and Metabolism Studies

Field

This compound is used in the field of cell biology and biochemistry for lipid transport and metabolism studies .

Application

The compound, also known as C6-NBD Ceramide, is used to study sphingolipid transport and metabolism mechanisms . It is also used as a selective stain for the Golgi apparatus in live and fixed cells .

Method of Application

The compound is introduced into the cells, and its movement and interactions are tracked using fluorescence microscopy .

Results

These studies can provide insights into the mechanisms of lipid transport and metabolism in cells. The exact results would depend on the specific experiment and the cells used.

Probing of Binding Sites

Field

This compound is used in the field of biochemistry for probing of binding sites .

Application

The compound is used for the investigation of binding sites of fatty acid and sterol carrier proteins . It is also used for cell membrane staining .

Method of Application

The compound is introduced into the sample, and its interactions with the proteins are studied using various biochemical techniques .

Results

These studies can provide insights into the interactions between proteins and lipids. The exact results would depend on the specific experiment and the proteins studied.

Fat Globule Studies

Field

This compound is used in the field of biochemistry for studying fat globules .

Application

The compound is used as a fluorescent probe for studying the fat globule (membrane) of bovine and human .

Method of Application

The compound is introduced into the sample, and its interactions with the fat globules are studied using various biochemical techniques .

Results

These studies can provide insights into the structure and function of fat globules. The exact results would depend on the specific experiment and the sample used.

Cell Membrane Staining

Field

This compound is used in the field of cell biology for cell membrane staining .

Application

The compound is used for cell membrane staining, which helps in visualizing the cell membrane under a microscope .

Method of Application

The compound is introduced into the cells, and its interactions with the cell membrane are studied using fluorescence microscopy .

Results

These studies can provide insights into the structure and function of cell membranes. The exact results would depend on the specific experiment and the cells used.

Sphingolipid Transport and Metabolism Studies

Field

This compound is used in the field of cell biology and biochemistry for sphingolipid transport and metabolism studies .

Application

The compound, also known as C6-NBD Ceramide, is used to study sphingolipid transport and metabolism mechanisms . It is also used as a selective stain for the Golgi apparatus in live and fixed cells .

Method of Application

The compound is introduced into the cells, and its movement and interactions are tracked using fluorescence microscopy .

Results

These studies can provide insights into the mechanisms of sphingolipid transport and metabolism in cells. The exact results would depend on the specific experiment and the cells used.

Probing Sterol Carrier Proteins

Field

This compound is used in the field of biochemistry for probing sterol carrier proteins .

Application

The compound is used for investigation of binding sites of sterol carrier proteins .

Method of Application

The compound is introduced into the sample, and its interactions with the proteins are studied using various biochemical techniques .

Results

Fluorescent Probes

Field

This compound is used in the field of biochemistry for creating fluorescent probes .

Application

The compound is used as a fluorescent probe for studying various biological phenomena at the molecular level .

Method of Application

The compound is usually used in its powder form. It is mixed with the sample to be studied, and the mixture is then subjected to a light source .

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . The hazard statements include H301+H311+H331-H315-H319-H335 . Precautionary measures include P261-P280-P301+P310-P302+P352+P312-P304+P340+P311-P305+P351+P338 .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O7/c22-12-7-8-13(23)20(12)27-14(24)4-2-1-3-9-17-10-5-6-11(21(25)26)16-15(10)18-28-19-16/h5-6,17H,1-4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIVORQJLJKPHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nbd-X, SE

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexanoic acid, 6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-, 2,5-dioxo-1-pyrrolidinyl ester
Reactant of Route 2
Reactant of Route 2
Hexanoic acid, 6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-, 2,5-dioxo-1-pyrrolidinyl ester
Reactant of Route 3
Reactant of Route 3
Hexanoic acid, 6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-, 2,5-dioxo-1-pyrrolidinyl ester
Reactant of Route 4
Reactant of Route 4
Hexanoic acid, 6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-, 2,5-dioxo-1-pyrrolidinyl ester
Reactant of Route 5
Reactant of Route 5
Hexanoic acid, 6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-, 2,5-dioxo-1-pyrrolidinyl ester
Reactant of Route 6
Reactant of Route 6
Hexanoic acid, 6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-, 2,5-dioxo-1-pyrrolidinyl ester

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